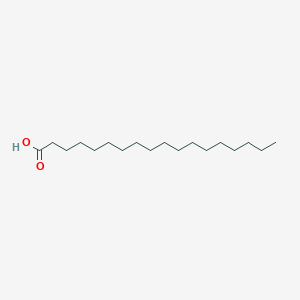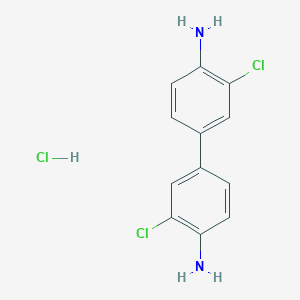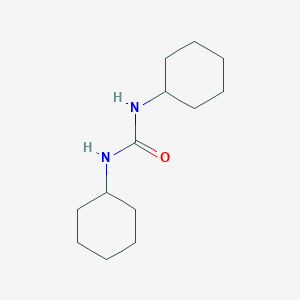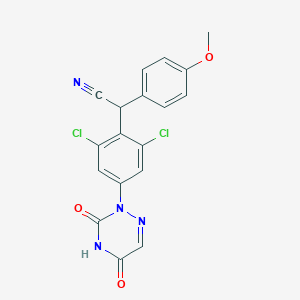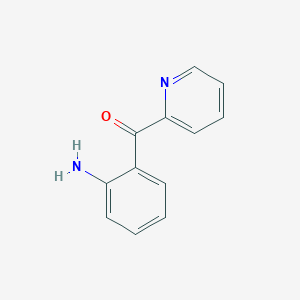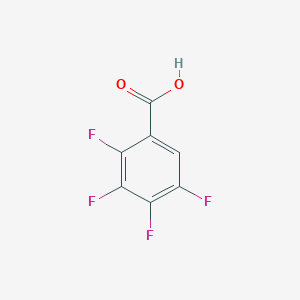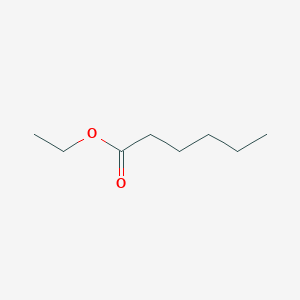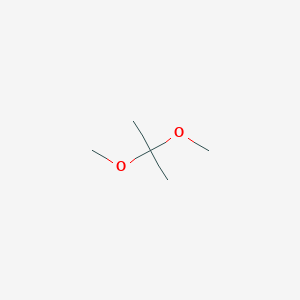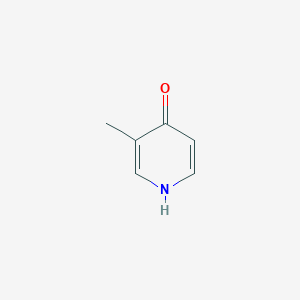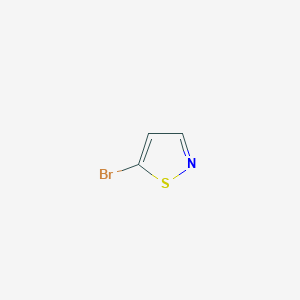![molecular formula C14H8Br3N B043047 4’-(Tribromometil)-[1,1’-bifenil]-2-carbonitrilo CAS No. 876063-64-8](/img/structure/B43047.png)
4’-(Tribromometil)-[1,1’-bifenil]-2-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound characterized by the presence of a tribromomethyl group attached to a biphenyl structure with a carbonitrile group at the 2-position
Aplicaciones Científicas De Investigación
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the bromination of a biphenyl precursor followed by the introduction of a carbonitrile group. One common method includes the use of bromine or a brominating agent in the presence of a catalyst to achieve the tribromomethylation. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets industry standards for purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.
Mecanismo De Acción
The mechanism of action of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The tribromomethyl group can undergo metabolic transformations, influencing the compound’s activity and interactions with biological systems. The carbonitrile group may also play a role in binding to specific enzymes or receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid
- 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-methanol
Uniqueness
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of properties that can be advantageous in certain research and industrial contexts.
Propiedades
IUPAC Name |
2-[4-(tribromomethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOBZMJHPMWMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
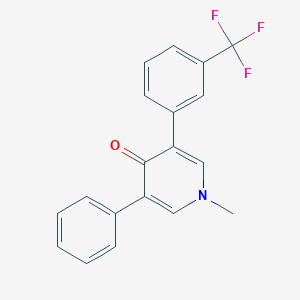
![(E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester](/img/structure/B42968.png)
